molecular formula C18H14FN3O2 B5803984 N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No. B5803984
M. Wt: 323.3 g/mol
InChI Key: MSTIIRYMBSDOJS-UHFFFAOYSA-N
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Description

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

Quinazoline derivatives can be synthesized by various methods. For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .


Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generated the enaminone intermediate which upon acid catalyzed intramolecular cyclization with subsequent C-C bond cleavage afforded final product .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Antiproliferative Action

The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

Anti-Inflammatory Activity

Quinazoline and quinazolinone derivatives have shown significant anti-inflammatory activity . This makes them a promising area of study for the development of new anti-inflammatory drugs.

Antifungal Activity

These compounds have also demonstrated antifungal properties , which could be leveraged in the development of new antifungal medications.

Antimalarial Activity

Quinazoline derivatives have shown potential as antimalarial agents . This opens up new possibilities for the treatment of malaria.

Anticonvulsant Activity

Quinazoline and quinazolinone derivatives have been found to possess anticonvulsant activity , making them a potential area of study for the development of new treatments for conditions like epilepsy.

Anti-Parkinsonism Activity

These compounds have shown potential for anti-Parkinsonism activity , which could lead to new treatments for Parkinson’s disease.

Antibacterial Activity

Quinazoline and quinazolinone derivatives have shown significant antibacterial activity . This makes them a promising area of study for the development of new antibacterial drugs.

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . This suggests that there is ongoing research in this field and potential for future developments.

properties

IUPAC Name

N-(4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIIRYMBSDOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

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